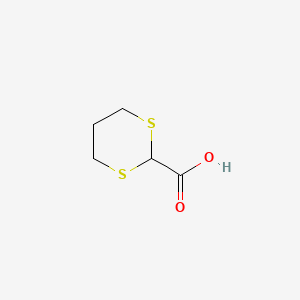

1,3-Dithiane-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBYEAWKJNCPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174424 | |

| Record name | 1,3-Dithiane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-89-6 | |

| Record name | 1,3-Dithiane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20461-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dithiane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dithiane-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65QKR49AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Versatile Acyl Anion Equivalent: A Technical History of 1,3-Dithiane-2-Carboxylic Acid

For researchers, scientists, and professionals in drug development, an in-depth understanding of foundational synthetic methodologies is paramount. This technical guide delves into the history and discovery of 1,3-dithiane-2-carboxylic acid, a pivotal molecule in the application of "umpolung" chemistry, tracing its origins to the groundbreaking work of E.J. Corey and Dieter Seebach. The development of this compound is a direct consequence of their establishment of 1,3-dithianes as versatile acyl anion equivalents, a concept that has since become a cornerstone of modern organic synthesis.

The discovery of this compound is intrinsically linked to the broader development of 1,3-dithiane chemistry, a field pioneered by E.J. Corey and Dieter Seebach in the mid-1960s. Their seminal work on what is now known as the Corey-Seebach reaction revolutionized synthetic organic chemistry by introducing the concept of "umpolung," or the reversal of polarity of the carbonyl carbon atom.[1][2][3] This innovation provided a powerful new strategy for the formation of carbon-carbon bonds.

The core of their discovery was the observation that the C-2 proton of a 1,3-dithiane, formed from an aldehyde and 1,3-propanedithiol, is sufficiently acidic to be removed by a strong base, such as n-butyllithium.[4][5] This deprotonation generates a nucleophilic carbanion, the 2-lithio-1,3-dithiane, which serves as a masked acyl anion. This reactive intermediate can then participate in reactions with a wide array of electrophiles.[3][6]

The synthesis of this compound is a direct and logical extension of this methodology, wherein the electrophile is carbon dioxide. The nucleophilic attack of the 2-lithio-1,3-dithiane anion on CO2, followed by an acidic workup, yields the target carboxylic acid.[4][6] While a singular "discovery" paper for this specific acid is not prominent, its preparation is a classic and early-demonstrated application of the Corey-Seebach reaction, illustrating the broad utility of the 2-lithio-1,3-dithiane intermediate.

Key Historical Developments

| Year | Milestone | Researchers | Significance |

| 1965 | First report on the use of 1,3-dithianes for the synthesis of dicarbonyl derivatives.[2] | E.J. Corey and D. Seebach | Established the foundational concept of using 1,3-dithianes as acyl anion equivalents. |

| Late 1960s | Elucidation of the scope of the Corey-Seebach reaction with various electrophiles. | E.J. Corey and D. Seebach | Demonstrated the versatility of 2-lithio-1,3-dithianes in C-C bond formation. |

| Late 1960s-Present | Widespread adoption and application in natural product synthesis and medicinal chemistry. | The broader scientific community | The methodology becomes a standard tool in complex molecule synthesis. |

Experimental Protocols

The synthesis of this compound is a two-step process, starting from the parent 1,3-dithiane.

Step 1: Formation of 1,3-Dithiane

The parent 1,3-dithiane is typically prepared from formaldehyde or a suitable equivalent and 1,3-propanedithiol.[7]

Reactants:

-

Formaldehyde (or paraformaldehyde)

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., BF3·OEt2)

-

Inert solvent (e.g., chloroform)

Procedure:

-

A solution of 1,3-propanedithiol and formaldehyde in an inert solvent is prepared.

-

A Lewis acid catalyst is added, and the reaction mixture is typically heated to facilitate the thioacetal formation.

-

Upon completion, the reaction is quenched, and the product is extracted and purified, usually by recrystallization.

Step 2: Carboxylation of 1,3-Dithiane

This step involves the deprotonation of 1,3-dithiane followed by the reaction with carbon dioxide.

Reactants:

-

1,3-Dithiane

-

Strong base (e.g., n-butyllithium in hexane)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Carbon dioxide (solid, "dry ice")

-

Aqueous acid for workup (e.g., HCl)

Procedure:

-

1,3-Dithiane is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -40 to -20 °C).

-

A solution of n-butyllithium is added dropwise to the cooled solution, resulting in the formation of the 2-lithio-1,3-dithiane anion.

-

The reaction mixture is then poured over an excess of crushed solid carbon dioxide.

-

After the reaction is complete, the mixture is allowed to warm to room temperature, and an aqueous acid is added to protonate the carboxylate and quench any remaining base.

-

The this compound is then extracted from the aqueous layer and purified.

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis of this compound can be visualized as a straightforward workflow.

Figure 1: Synthetic workflow for this compound.

The concept of "umpolung" is central to the reactivity of 1,3-dithianes and can be illustrated as a reversal of the normal electrophilic nature of a carbonyl carbon.

Figure 2: The concept of umpolung in 1,3-dithiane chemistry.

References

The Cornerstone of Carbonyl Umpolung: A Technical Guide to 1,3-Dithiane Reactivity

An in-depth exploration of the fundamental principles, experimental protocols, and applications of 1,3-dithiane-mediated polarity inversion for researchers, scientists, and drug development professionals.

Introduction: The Concept of Umpolung

In the realm of organic synthesis, the carbonyl group typically exhibits an electrophilic carbon atom, a consequence of the oxygen atom's higher electronegativity. This inherent polarity dictates its reactivity towards nucleophiles. The concept of "Umpolung," a German term for polarity inversion, describes the strategic reversal of this reactivity, transforming the electrophilic carbonyl carbon into a nucleophilic species.[1] This powerful strategy, pioneered by E.J. Corey and Dieter Seebach, unlocks novel pathways for carbon-carbon bond formation, enabling the synthesis of complex molecules that are otherwise challenging to access.[1][2]

The most prominent application of umpolung involves the use of 1,3-dithianes as masked acyl anions.[3][4] By converting an aldehyde into a 1,3-dithiane, the proton at the C2 position becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium.[4] This deprotonation generates a stabilized carbanion that serves as a potent nucleophile, an "acyl anion equivalent."[2] This nucleophile can then react with a wide array of electrophiles, forging new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, revealing the final product.[2] This entire process is famously known as the Corey-Seebach reaction.[2][3]

This technical guide provides a comprehensive overview of the core principles of 1,3-dithiane umpolung reactivity, detailed experimental protocols for key transformations, a compilation of quantitative data, and visual diagrams to elucidate the underlying mechanisms and workflows.

Core Principles and Reaction Mechanism

The umpolung reactivity of 1,3-dithianes can be dissected into three primary stages:

-

Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst to form the corresponding cyclic thioacetal, the 1,3-dithiane.[5]

-

Deprotonation and Nucleophilic Attack: The acidic proton at the C2 position of the 1,3-dithiane is abstracted by a strong base, typically n-butyllithium, to generate a 2-lithio-1,3-dithiane. This nucleophilic species can then attack a variety of electrophiles, including alkyl halides, epoxides, ketones, and aldehydes.[2][4]

-

Hydrolysis (Deprotection): The 2-substituted 1,3-dithiane is hydrolyzed to regenerate the carbonyl group. This step often requires reagents with a high affinity for sulfur, such as mercury(II) salts.[4][6]

The overall transformation effectively allows for the nucleophilic acylation of an electrophile, a reaction pathway that is synthetically inaccessible under normal polarity conditions.

Data Presentation

Spectroscopic Data of Representative 1,3-Dithianes

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for key 1,3-dithiane derivatives, providing a valuable reference for reaction monitoring and product characterization.

| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) |

| 1,3-Dithiane | ~3.7 (s, 2H, S-CH-S), ~2.8-3.0 (m, 4H, S-CH₂), ~1.9-2.1 (m, 2H, C-CH₂-C) | ~32.0 (C2), ~30.0 (C4, C6), ~25.0 (C5) |

| 2-Methyl-1,3-dithiane | ~4.1 (q, 1H, S-CH-S), ~2.8-3.0 (m, 4H, S-CH₂), ~1.9-2.1 (m, 2H, C-CH₂-C), ~1.5 (d, 3H, CH₃) | ~40.0 (C2), ~30.0 (C4, C6), ~25.0 (C5), ~22.0 (CH₃) |

| 2,2-Dimethyl-1,3-dithiane | ~2.7-2.9 (m, 4H, S-CH₂), ~1.9-2.1 (m, 2H, C-CH₂-C), ~1.6 (s, 6H, CH₃)[2] | ~46.0 (C2), ~30.0 (C4, C6), ~25.0 (C5), ~29.0 (CH₃)[2] |

| 2-Phenyl-1,3-dithiane | ~7.2-7.5 (m, 5H, Ar-H), ~5.1 (s, 1H, S-CH-S), ~2.9-3.1 (m, 4H, S-CH₂), ~2.0-2.2 (m, 2H, C-CH₂-C) | ~140.0 (Ar-C), ~128.0-129.0 (Ar-CH), ~51.0 (C2), ~30.0 (C4, C6), ~25.0 (C5) |

Reaction Yields for Key Transformations

The following tables provide representative yields for the various stages of the Corey-Seebach reaction with different substrates.

Table 1: Formation of 2-Substituted 1,3-Dithianes

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 2 | 95 |

| Cyclohexanecarboxaldehyde | p-TsOH | Toluene | 4 | 88 |

| Heptanal | I₂ | CH₂Cl₂ | 1 | 92 |

Table 2: Alkylation of 2-Lithio-1,3-dithiane

| Electrophile | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | -78 to rt | 2 | 90 |

| 1-Iodobutane | -78 to rt | 3 | 85 |

| Cyclohexene oxide | -78 to rt | 4 | 75 |

| Cyclohexanone | -78 to 0 | 2 | 88 |

Table 3: Hydrolysis of 2-Substituted 1,3-Dithianes

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

| 2-Benzyl-1,3-dithiane | HgCl₂/CaCO₃ | aq. CH₃CN | 4 | 92 |

| 2-Butyl-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | < 0.1 | 96[7] |

| 2-(1-Hydroxycyclohexyl)-1,3-dithiane | NBS/AgNO₃ | aq. Acetone | 1 | 85 |

| 2-Phenyl-1,3-dithiane | I₂/H₂O₂ | H₂O/SDS | 2 | 90[5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1,3-Dithiane from an Aldehyde

This protocol describes the formation of a 1,3-dithiane, the initial step in the Corey-Seebach reaction.

Materials:

-

Aldehyde (1.0 equiv)

-

1,3-Propanedithiol (1.1 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the aldehyde in anhydrous dichloromethane under an inert atmosphere, add 1,3-propanedithiol.

-

Cool the mixture to 0 °C and add boron trifluoride etherate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Alkylation of a 2-Lithio-1,3-dithiane

This protocol details the deprotonation of a 1,3-dithiane and its subsequent reaction with an electrophile.

Materials:

-

2-Substituted 1,3-dithiane (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, epoxide) (1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-substituted 1,3-dithiane in anhydrous THF under an inert atmosphere and cool to -30 °C.[3]

-

Slowly add n-butyllithium and stir the resulting solution at -30 °C for 2 hours.

-

Cool the solution to -78 °C and add the electrophile dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Hydrolysis of a 2,2-Disubstituted 1,3-Dithiane using Mercury(II) Chloride

This protocol describes the deprotection of the dithiane to regenerate the carbonyl group.

Materials:

-

2,2-Disubstituted 1,3-dithiane (1.0 equiv)

-

Mercury(II) chloride (HgCl₂) (2.2 equiv)

-

Calcium carbonate (CaCO₃) (2.2 equiv)

-

Aqueous acetonitrile (e.g., 9:1 CH₃CN:H₂O)

-

Celite

-

Dichloromethane

Procedure:

-

Dissolve the 2,2-disubstituted 1,3-dithiane in aqueous acetonitrile.

-

Add mercury(II) chloride and calcium carbonate to the solution.

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Conceptual overview of 1,3-dithiane umpolung.

Caption: Experimental workflow of the Corey-Seebach reaction.

Caption: Scope of electrophiles and corresponding products.

Conclusion

The umpolung reactivity of 1,3-dithianes, epitomized by the Corey-Seebach reaction, remains a cornerstone of modern organic synthesis. Its ability to transform the normally electrophilic carbonyl carbon into a potent nucleophile provides a powerful and versatile tool for the construction of complex carbon skeletons. This guide has provided an in-depth overview of the fundamental principles, detailed experimental protocols, and quantitative data to aid researchers in the effective application of this indispensable synthetic methodology. The continued development of milder and more efficient methods for both the formation and deprotection of 1,3-dithianes will undoubtedly expand the scope and utility of this remarkable transformation in the years to come.

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Corey-Seebach Reaction [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. 2-Benzyl-1,3-dithiane | 31593-52-9 [chemicalbook.com]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

mechanism of Corey-Seebach reaction with 1,3-dithiane-2-carboxylic acid

An In-depth Technical Guide to the Corey-Seebach Reaction with 1,3-Dithiane-2-Carboxylic Acid

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling a polarity reversal ("umpolung") of the carbonyl group's reactivity.[1][2] This allows for the formation of carbon-carbon bonds that are otherwise difficult to achieve. This guide provides a detailed examination of the Corey-Seebach reaction mechanism, with a specific focus on the use of this compound as a substrate for the synthesis of α-keto acids, which are valuable intermediates in medicinal chemistry and natural product synthesis.

The Core Concept: Umpolung

In a typical carbonyl compound, the carbon atom is electrophilic. The Corey-Seebach reaction masterfully inverts this reactivity. By converting an aldehyde into a 1,3-dithiane, the C2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base.[3] This generates a nucleophilic carbanion, which serves as a masked acyl anion, capable of attacking various electrophiles.[1][4]

Mechanism of Action: The Case of this compound

The presence of a carboxylic acid moiety on the dithiane ring introduces a critical consideration: an additional acidic proton. The reaction, therefore, proceeds via a dianion intermediate.

Two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi), are required. The first equivalent acts as a base to deprotonate the highly acidic carboxylic acid proton, forming a lithium carboxylate. The second equivalent then abstracts the proton from the C2 position of the dithiane ring to generate the nucleophilic carbanion. This process is usually carried out at low temperatures (e.g., -78 to -20 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.[5]

Caption: Formation of the dilithio dianion from this compound.

The generated dianion is a potent nucleophile at the C2 position. It readily reacts with a variety of electrophiles in a nucleophilic substitution or addition reaction. For instance, with a primary alkyl halide, a new carbon-carbon bond is formed via an SN2 mechanism.[6]

Caption: Alkylation of the dianion with an electrophile to form a C-C bond.

The final step is the hydrolysis of the dithiane group to unveil the ketone, yielding the desired α-keto acid. This is typically a two-step process involving an acidic workup to protonate the carboxylate, followed by dithiane cleavage. The hydrolysis of the thioacetal is the most challenging part of the sequence and often requires specific reagents due to the stability of the dithiane ring.[2] Reagents such as mercury(II) chloride (HgCl₂), N-chlorosuccinimide (NCS), or [bis(trifluoroacetoxy)iodo]benzene are commonly employed.[1]

Caption: Hydrolysis of the 2-substituted-1,3-dithiane-2-carboxylic acid.

Quantitative Data Summary

While specific yield data for the full sequence starting from this compound is not extensively consolidated in a single source, the following table presents representative yields for each key transformation based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrate and electrophile used.

| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Reference(s) |

| 1 | Dithiane Formation | Aldehyde, 1,3-propanedithiol, Lewis/Brønsted acid | 85 - 95% | [7] |

| 2 | Lithiation & Alkylation | 1. n-BuLi, THF, -30 °C2. Primary Alkyl Halide | 70 - 90% | [6] |

| 3 | Dithiane Hydrolysis | HgCl₂, CaCO₃, aq. CH₃CN | 75 - 95% | [1][8] |

Generalized Experimental Protocol

The following is a representative protocol for the synthesis of an α-keto acid via the Corey-Seebach reaction with this compound.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

-

Electrophile (e.g., primary alkyl bromide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile (CH₃CN)

-

Standard glassware for anhydrous reactions, under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dianion Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (2.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 2-3 hours.

-

-

Alkylation:

-

Cool the solution back down to -78 °C.

-

Add the electrophile (1.1 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation of the Alkylated Dithiane:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude 2-alkyl-1,3-dithiane-2-carboxylic acid can be purified by column chromatography if necessary.

-

-

Dithiane Hydrolysis:

-

Dissolve the purified alkylated dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Concentrate the filtrate to remove the acetonitrile.

-

Acidify the aqueous residue with 1 M HCl and extract the α-keto acid product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the α-keto acid by column chromatography or recrystallization.

-

Safety Note: Organolithium reagents are pyrophoric and react violently with water. Mercury(II) chloride is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Stability of 1,3-Dithiane-2-Carboxylic Acid in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1,3-dithiane-2-carboxylic acid in different solvent environments. Given the importance of the 1,3-dithiane moiety as a stable protecting group in organic synthesis, understanding the stability of its derivatives is crucial for process development, formulation, and ensuring the integrity of intermediates in drug discovery. This document outlines the intrinsic stability of this compound, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Concepts of Stability

1,3-Dithianes are well-regarded for their exceptional stability across a broad pH range, a characteristic that distinguishes them from many other carbonyl protecting groups.[1] Their robustness under both acidic and basic conditions makes them suitable for multi-step synthetic routes where numerous chemical transformations are required.[1] However, this inherent stability also means that their removal, or deprotection, often necessitates specific and sometimes harsh conditions, such as the use of heavy metal salts or strong oxidizing agents.[1]

Forced degradation studies are essential to determine the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies are critical for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2]

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of this compound involves subjecting a solution of the compound to various stress conditions over a defined period. The degradation is then monitored using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Protocol for Forced Degradation Studies

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Tetrahydrofuran (THF)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Quenching Agents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium bisulfite

-

Internal Standard (for quantitative analysis)

-

Analytical Instruments: HPLC with UV detector, pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 1N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with an equal volume of 1N NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Quenching: Immediately quench the reaction in the withdrawn aliquots to prevent further degradation. For acid-stressed samples, neutralize with NaOH. For base-stressed samples, neutralize with HCl. For oxidative-stressed samples, the reaction can often be stopped by dilution.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the rate of degradation.

Stability-Indicating HPLC Method (Example)

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound. The following is a representative method that would require optimization and validation.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Data Presentation

Quantitative data from stability studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradants | Major Degradant (% Area) | Mass Balance (%) |

| 1N HCl (60°C) | 0 | 100.0 | 0 | - | 100.0 |

| 24 | 95.2 | 1 | 2.5 | 97.7 | |

| 1N NaOH (60°C) | 0 | 100.0 | 0 | - | 100.0 |

| 24 | 88.7 | 2 | 5.1 | 93.8 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0 | - | 100.0 |

| 24 | 75.4 | 3 | 12.3 | 87.7 | |

| Dry Heat (80°C) | 0 | 100.0 | 0 | - | 100.0 |

| 24 | 99.5 | 0 | - | 99.5 | |

| UV Light | 0 | 100.0 | 0 | - | 100.0 |

| 24 | 98.1 | 1 | 1.2 | 99.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from experimental studies.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

References

Theoretical Insights into the 1,3-Dithiane-2-Carboxylic Acid Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the 1,3-dithiane-2-carboxylic acid anion, a key intermediate in organic synthesis. Leveraging the principles of "umpolung" or polarity inversion, this anion serves as a powerful nucleophilic acyl anion equivalent. This document summarizes its electronic structure, conformational preferences, and reactivity, supported by available quantitative data, detailed experimental protocols for related compounds, and conceptual visualizations.

Core Concepts and Significance

The this compound anion is a derivative of 1,3-dithiane, a six-membered heterocycle containing two sulfur atoms in a 1,3-relationship. The acidity of the protons at the C2 position, flanked by both sulfur atoms, is a hallmark of this scaffold. Deprotonation at this center creates a stabilized carbanion, effectively reversing the normal electrophilic character of a carbonyl carbon. This concept was famously introduced by E.J. Corey and Dieter Seebach and is a cornerstone of modern synthetic strategy.

The presence of a carboxylic acid group at the C2 position introduces further electronic and steric considerations. The carboxylate, being an electron-withdrawing group, is expected to further increase the acidity of the remaining C2 proton, making anion formation more facile compared to the parent 1,3-dithiane. The resulting anion is a versatile synthon for the preparation of α-keto acids and other highly functionalized molecules.

Electronic Structure and Stability

The stability of the 2-dithianyl anion is a subject of ongoing discussion, with historical attributions to the involvement of sulfur's 3d-orbitals in delocalizing the negative charge.[1] More contemporary analyses suggest that the primary stabilizing factors are the polarization of the large sulfur atoms and the stereoelectronic effects of the C-S bonds.[2] The acidity of the C2 hydrogen in 1,3-dithiane is significantly higher than that of a typical methylene proton, with a pKa of approximately 31.[3][4] The introduction of a carboxylate group at the C2 position is anticipated to lower this pKa further, enhancing the ease of anion formation.

Conformational Analysis

The 1,3-dithiane ring predominantly adopts a chair conformation, similar to cyclohexane. However, due to the longer C-S bonds and different bond angles compared to C-C bonds, the dithiane ring is somewhat flattened. Upon formation of the C2 anion, the conformation and the orientation of substituents are critical for its stability and reactivity.

Theoretical studies, particularly using Density Functional Theory (DFT), on the closely related 2-lithio-1,3-dithiane have provided significant insights. These studies indicate a strong preference for the lithium atom to occupy the equatorial position. This preference is attributed to stabilizing hyperconjugation between the carbanionic lone pair (nC) and the anti-periplanar C-S sigma-antibonding orbitals (σ*S-C), which is maximized in the equatorial conformation.

Caption: Conformational equilibrium of the 2-dithianyl anion.

For the this compound anion, a similar strong preference for an equatorial disposition of the carbanionic center is expected. The bulky and charged carboxylate group would likely also favor an equatorial position to minimize steric interactions.

Quantitative Theoretical Data (Model System)

Table 1: Calculated Energy Differences for 2-Lithio-1,3-dithiane Conformers [5]

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0.0 |

| Axial | 14.2 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Equatorial 2-Lithio-1,3-dithiane [5]

| Parameter | Value |

| C2-Li | 2.04 |

| C2-S1 | 1.89 |

| C2-S3 | 1.89 |

| ∠S1-C2-S3 | 110.8 |

| ∠Li-C2-S1 | 108.9 |

These data highlight the significant energetic penalty for the axial conformation and the ionic nature of the C-Li bond. For the this compound anion, the C2-anionic center would not be associated with a lithium counterion in the same way, but the stereoelectronic preference for an equatorial lone pair would remain. The geometry around C2 is expected to be trigonal pyramidal.

Experimental Protocols

Synthesis of 2-Substituted 1,3-Dithianes

The general procedure for synthesizing 1,3-dithianes involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol. For this compound, the starting carbonyl compound would be glyoxylic acid.

Protocol: Synthesis of this compound (General Method)

-

Reaction Setup: A solution of glyoxylic acid (1.0 eq) and 1,3-propanedithiol (1.1 eq) in a suitable solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is cooled to room temperature, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure this compound.

Caption: Synthesis of this compound.

Generation and Reaction of the this compound Anion

The C2-anion is typically generated by deprotonation of the corresponding 2-substituted 1,3-dithiane using a strong base.

Protocol: Generation of the C2-Anion (Corey-Seebach Reaction) [6]

-

Preparation: this compound (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C to -30 °C).

-

Deprotonation: A strong base, such as n-butyllithium (n-BuLi) in hexanes (2.1 eq to deprotonate both the carboxylic acid and the C2-proton), is added dropwise to the stirred solution. The formation of the dianion can often be observed by a color change.

-

Anion Reaction: The resulting solution of the anion is then treated with an electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound) to form a new carbon-carbon bond.

-

Quenching and Workup: The reaction is quenched by the addition of a proton source (e.g., saturated ammonium chloride solution) and warmed to room temperature. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The final product is purified by standard methods such as column chromatography.

Caption: Generation and use of the anion.

Summary and Outlook

The this compound anion is a potent and versatile nucleophile in organic synthesis. Theoretical studies, primarily on model systems, have established that the stability of this anion is governed by the polarizability of the sulfur atoms and stereoelectronic effects, leading to a strong preference for a chair conformation with an equatorial anionic center. While comprehensive quantitative data on the specific target anion remains an area for further investigation, the principles derived from related systems provide a robust framework for predicting its behavior. The well-established experimental protocols for the synthesis and reaction of dithianes underscore the practical utility of this chemical entity in the construction of complex molecular architectures relevant to the pharmaceutical and materials sciences. Future computational studies are encouraged to provide a more detailed quantitative picture of the influence of the carboxylate group on the structure, stability, and reactivity of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational study of 1,3-dithiane 1,1-dioxide (1,3-dithiane sulfone). Description of the inversion process and manifestation of stereoelectronic effects on 1JC-H coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Acyl Anion Equivalents: A Technical Guide to Umpolung Chemistry in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a paramount objective. Traditional retrosynthetic analysis often relies on the inherent electrophilicity of the carbonyl carbon. However, the concept of "umpolung," or polarity inversion, has unlocked a powerful paradigm shift, enabling the carbonyl carbon to react as a nucleophile. This is achieved through the use of acyl anion equivalents, versatile synthons that mask the acyl group and facilitate reactions with a wide range of electrophiles. This technical guide provides an in-depth exploration of the most prominent acyl anion equivalents, including dithianes, cyanohydrins, and nitroalkanes. It details their generation, reactivity, and application in the synthesis of complex molecules, with a focus on providing actionable experimental protocols and comparative data to inform synthetic strategy.

Introduction: The Concept of Umpolung and the Acyl Anion

The carbonyl group is a cornerstone of organic chemistry, characterized by the electrophilic nature of its carbon atom. This inherent reactivity dictates its reaction with nucleophiles. The concept of umpolung, a German term for "polarity inversion," offers a powerful alternative by temporarily reversing this reactivity.[1][2] An acyl anion is a synthon representing a carbonyl carbon with a negative charge, rendering it nucleophilic. However, free acyl anions are highly unstable and not synthetically accessible.[1] To overcome this, chemists have developed a range of "acyl anion equivalents," which are stable molecules that can be converted into a nucleophilic species that subsequently reacts as an acyl anion would.[2] This guide delves into the practical application of the most significant classes of acyl anion equivalents.

Dithianes: The Archetypal Acyl Anion Equivalents

1,3-Dithianes, cyclic thioacetals formed from the reaction of an aldehyde with 1,3-propanedithiol, are the quintessential acyl anion synthons.[3][4] The seminal work of Corey and Seebach established dithianes as robust and versatile tools for umpolung chemistry.[5][6] The acidity of the C-2 proton of the dithiane ring allows for its deprotonation with a strong base, typically n-butyllithium, to generate a potent nucleophile.[7]

Generation and Reaction of Dithiane-Based Acyl Anion Equivalents

The general workflow for the utilization of dithianes as acyl anion equivalents, often referred to as the Corey-Seebach reaction, involves three main stages: formation of the dithiane, deprotonation and reaction with an electrophile, and deprotection to reveal the carbonyl functionality.[6][7]

Quantitative Data for Dithiane Chemistry

The following tables summarize representative yields for the key steps in dithiane-based acyl anion chemistry.

Table 1: Formation of 1,3-Dithianes

| Carbonyl Substrate | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Iodine (cat.) | DCM | 95 | [7] |

| Cyclohexanone | BF₃·OEt₂ | DCM | 92 | [4] |

| Heptanal | p-TsOH | Toluene | 88 | [4] |

Table 2: Alkylation of 2-Lithio-1,3-dithiane

| Electrophile | Product | Yield (%) | Reference |

| Benzyl bromide | 2-Benzyl-1,3-dithiane | 90 | [7] |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 85 | [6] |

| Styrene oxide | 2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane | 82 | [6] |

Table 3: Deprotection of 2-Substituted-1,3-dithianes

| Deprotection Reagent | Solvent | Yield (%) | Reference |

| HgCl₂ / CaCO₃ | MeCN/H₂O | 85-95 | [6][7] |

| [Bis(trifluoroacetoxy)iodo]benzene | THF/H₂O | 80-90 | [2] |

| N-Bromosuccinimide (NBS) | Acetone/H₂O | 75-88 | [8] |

| Mercury(II) Nitrate Trihydrate (solid state) | None | 90-98 | [9] |

Experimental Protocols

Protocol 1: Formation of 2-Phenyl-1,3-dithiane [7]

-

Materials: Benzaldehyde (1.0 equiv), 1,3-propanedithiol (1.1 equiv), iodine (0.1 equiv), dichloromethane (DCM), 2% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

-

Procedure:

-

Dissolve benzaldehyde and 1,3-propanedithiol in DCM in a round-bottom flask.

-

Add iodine to the solution and stir at room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a 2% aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Protocol 2: Alkylation of 1,3-Dithiane with Benzyl Bromide [7]

-

Materials: 1,3-Dithiane (1.0 equiv), n-butyllithium (n-BuLi) in hexanes (1.05 equiv), anhydrous tetrahydrofuran (THF), benzyl bromide (1.1 equiv).

-

Procedure:

-

Dissolve 1,3-dithiane in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -40 °C and add n-BuLi dropwise.

-

Stir the resulting solution at -20 °C for 1-2 hours.

-

Cool the solution to -78 °C and add a solution of benzyl bromide in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Protocol 3: Deprotection of 2-Benzyl-1,3-dithiane [7]

-

Materials: 2-Benzyl-1,3-dithiane (1.0 equiv), mercury(II) chloride (2.2 equiv), calcium carbonate (2.2 equiv), acetonitrile/water (9:1).

-

Procedure:

-

Dissolve the 2-substituted-1,3-dithiane in a mixture of acetonitrile and water.

-

Add mercury(II) chloride and calcium carbonate to the solution.

-

Stir the mixture vigorously at room temperature for several hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove insoluble mercury salts.

-

Extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford the crude ketone, which can be purified by distillation or column chromatography.

-

Cyanohydrins as Masked Acyl Anion Equivalents

Cyanohydrins, formed by the addition of a cyanide source to a carbonyl compound, serve as another important class of acyl anion equivalents.[10][11] The cyanide group activates the adjacent C-H bond, allowing for deprotonation to generate a nucleophilic species. A classic example of this reactivity is the benzoin condensation, where a catalytic amount of cyanide facilitates the umpolung of an aldehyde.[12]

The Benzoin Condensation

In the benzoin condensation, a cyanide ion attacks an aldehyde to form a cyanohydrin, which is then deprotonated. The resulting carbanion attacks a second molecule of the aldehyde, and subsequent elimination of the cyanide catalyst yields an α-hydroxy ketone (a benzoin).[12]

Quantitative Data for Cyanohydrin-Based Methods

Table 4: Catalysts for the Benzoin Condensation

| Catalyst | Base | Solvent | Yield (%) | Reference |

| NaCN | - | EtOH/H₂O | 90-92 | [1] |

| Thiamine HCl | NaOH | EtOH/H₂O | Good | [1] |

| 1,3-Dimesitylimidazolium chloride | KHMDS | THF | 95 | [1] |

| 1,3-Di-n-butylbenzimidazolium bromide | DBU | THF | 98 | [2] |

Experimental Protocol

Protocol 4: N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation [1]

-

Materials: NHC precatalyst (e.g., 1,3-dimesitylimidazolium chloride, 0.05-0.1 equiv), base (e.g., KHMDS, 1.0 equiv), anhydrous solvent (e.g., THF), aromatic aldehyde (1.0 equiv).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and the base.

-

Add the anhydrous solvent and stir for 10-15 minutes to generate the free carbene.

-

Add the aromatic aldehyde to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude benzoin product by column chromatography.

-

Nitroalkanes as Versatile Acyl Anion Precursors

Nitroalkanes, with their acidic α-protons, are effective precursors for acyl anion equivalents.[13] Deprotonation with a base generates a nitronate anion, a potent nucleophile that participates in C-C bond-forming reactions such as the Henry (nitroaldol) reaction.[14][15] The resulting nitro group can then be converted to a carbonyl group via the Nef reaction, completing the umpolung strategy.[16][17]

The Henry and Nef Reactions

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol.[14] The subsequent Nef reaction transforms the nitro group into a carbonyl group, typically under acidic conditions.[18]

Quantitative Data for Nitroalkane-Based Methods

Table 5: The Henry (Nitroaldol) Reaction

| Aldehyde | Nitroalkane | Catalyst | Solvent | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Nitromethane | Keratin | DMSO | 66 | [14] |

| Benzaldehyde | Nitromethane | Imidazole | Solid-state | 94 | [19] |

| Pentanal | Nitromethane | Imidazole/Sand | Solid-state | 95 | [19] |

Table 6: The Nef Reaction

| Nitroalkane Substrate | Reagents | Solvent | Yield (%) | Reference |

| 2-Nitropropane | NaOH, H₂SO₄ | Water | 70-80 | [14] |

| Nitrocyclohexane | Oxone, TBAH | DCM/Buffer | 85-95 | [14] |

| Various sec-Nitroalkanes | 30% H₂O₂, K₂CO₃ | Methanol | 80-92 | [14] |

Experimental Protocols

Protocol 5: The Henry (Nitroaldol) Reaction [14]

-

Materials: Aldehyde (1.0 equiv), nitroalkane (1.2-2.0 equiv), base (e.g., DBU, 0.1-1.0 equiv), anhydrous solvent (e.g., THF or DCM).

-

Procedure:

-

To a flask, add the aldehyde and the nitroalkane.

-

Dissolve the reactants in the anhydrous solvent.

-

Add the base dropwise at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Protocol 6: The Classical Nef Reaction [14]

-

Materials: Secondary nitroalkane (1.0 equiv), base (e.g., NaOH, 1.0 equiv), strong acid (e.g., H₂SO₄), solvent (e.g., water/ether).

-

Procedure:

-

Dissolve the nitroalkane in an aqueous or alcoholic solution of the base to form the nitronate salt.

-

Slowly add the nitronate solution to a vigorously stirred, cold (0 °C) solution of the strong acid.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify the ketone by distillation or column chromatography.

-

Asymmetric Synthesis with Acyl Anion Equivalents

A significant advancement in the field of acyl anion chemistry is the development of asymmetric methodologies to control the stereochemistry of the newly formed C-C bond. This is often achieved through the use of chiral catalysts or auxiliaries.

Chiral Dithianes and Cyanohydrins

The alkylation of lithiated dithianes can be rendered enantioselective by the use of chiral ligands or by employing a chiral auxiliary on the dithiane itself. Similarly, the addition of cyanide to aldehydes to form cyanohydrins can be catalyzed by chiral Lewis acids or enzymes (hydroxynitrile lyases, HNLs) to produce enantiomerically enriched products.[10][20][21]

Table 7: Asymmetric Cyanohydrin Synthesis

| Aldehyde | Catalyst/Enzyme | Cyanide Source | ee (%) | Reference |

| Benzaldehyde | (R)-Binol-Li complex | TMSCN | 98 (S) | [21] |

| Various aldehydes | (R,R)-Ti(salen) complex | Ethyl cyanoformate | up to 95 | [10] |

| Benzaldehyde | (R)-PaHNL | Acetone cyanohydrin | >99 (R) | [22] |

Applications in Complex Molecule Synthesis

Acyl anion equivalents have proven to be invaluable tools in the total synthesis of complex natural products and pharmaceuticals.

-

Dithianes: The Corey-Seebach reaction has been employed in the synthesis of a wide array of natural products, including alkaloids, terpenoids, and polyketides.[7][23]

-

Cyanohydrins: The synthesis of α-hydroxy acids, α-amino acids, and β-amino alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs), often proceeds through cyanohydrin intermediates.[24]

-

Nitroalkanes: The Henry and Nef reaction sequence is a powerful method for the construction of 1,2-amino alcohols and α-hydroxy ketones, which are key fragments in numerous natural products and bioactive molecules.

Spectroscopic Characterization of Intermediates

The identification and characterization of the reactive intermediates in acyl anion chemistry are crucial for understanding their reactivity and optimizing reaction conditions.

-

Lithiated Dithianes: The formation of the 2-lithio-1,3-dithiane can be monitored by ¹³C NMR spectroscopy, which shows a characteristic downfield shift for the C-2 carbon upon deprotonation.[25][26]

-

Breslow Intermediate: In NHC-catalyzed reactions, the key Breslow intermediate, an enaminol, has been the subject of extensive study. While initially elusive, modern spectroscopic techniques, including NMR and X-ray crystallography, have enabled its characterization.[3][4][5][27]

Conclusion

Acyl anion equivalents have fundamentally reshaped the landscape of organic synthesis, providing chemists with a powerful toolkit for the construction of complex molecular architectures. The umpolung strategy, realized through the use of dithianes, cyanohydrins, and nitroalkanes, allows for the formation of C-C bonds that are inaccessible through traditional synthetic methods. The continued development of more efficient, selective, and asymmetric methodologies promises to further expand the utility of these remarkable synthons in both academic research and industrial applications, particularly in the fields of drug discovery and development. This guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols to empower researchers in the effective implementation of acyl anion chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of an annelated N-heterocyclic carbene stabilized Breslow enolate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Benzoin Condensation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Nef reaction - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 22. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 26. tandfonline.com [tandfonline.com]

- 27. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,3-dithiane-2-carboxylic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dithiane-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a versatile synthetic intermediate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring a six-membered ring containing two sulfur atoms at the 1 and 3 positions, with a carboxylic acid group attached to the second carbon.[1][2] It typically appears as a white to off-white solid or a white to yellow powder or crystals.[3][4] For long-term stability, it should be stored in a dry, sealed container at temperatures between -20°C and 8°C.[3][4][5]

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂S₂ | [1][2][5][6][7] |

| Molecular Weight | 164.25 g/mol | [1][2][5][7] |

| Melting Point | 115-116 °C | [4][7] |

| Boiling Point | 354.7 ± 42.0 °C (Predicted) | [3][4][7] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [3][4][7] |

| pKa | 2.79 ± 0.20 (Predicted) | [3][4] |

| Appearance | White to off-white solid | [3][4] |

Solubility

Experimental data on the solubility of this compound is limited. However, it has been reported to be insoluble in a range of common organic solvents, including diethyl ether (Et₂O), dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), methanol (MeOH), acetone, and ethanol (EtOH).[8] It is, however, soluble in water.[8] This solubility profile is characteristic of zwitterionic compounds, which this molecule can exhibit due to its acidic carboxylic acid group and the basicity of the dithiane ring.[8]

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Protons on the dithiane ring are expected to appear in the aliphatic region. The proton at the C2 position, adjacent to the carboxylic acid, would be deshielded. Protons on carbon atoms next to carbonyl groups typically absorb near 2 δ in the ¹H NMR spectrum.[9] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to be strongly deshielded, appearing in the range of 160-180 ppm.[9] |

| IR Spectroscopy | A strong, broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹.[10] A strong carbonyl (C=O) stretching band should appear between 1760-1690 cm⁻¹.[10] The C-O stretch is anticipated in the 1320-1210 cm⁻¹ region.[10] |

| Mass Spectrometry | In mass spectrometry, a common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond (in this case, the bond between the dithiane ring and the carboxylic acid) to form an acylium ion (R-CO⁺).[9] |

Chemical Properties and Reactivity

This compound is a stable compound under recommended storage conditions.[6] Its reactivity is primarily centered around the acidity of the C2 proton of the dithiane ring and the nucleophilicity of the corresponding carbanion.

The hydrogen atom at the C2 position of the 1,3-dithiane ring is acidic, with a pKa of about 31, and can be abstracted by a strong base like n-butyllithium (n-BuLi) to form a carbanion.[11] This carbanion is stabilized by the two adjacent sulfur atoms and is a potent nucleophile.[11][12] This nucleophilic carbanion can react with a variety of electrophiles, making 1,3-dithiane a valuable acyl anion equivalent in organic synthesis.[11][13] This reactivity allows for the synthesis of various carbonyl compounds through a process known as umpolung, which involves the reversal of the normal polarity of the carbonyl carbon.[11]

This compound itself is described as an alkylating agent that reacts with electron-deficient substrates.[5] It can be utilized in the preparation of phthalimides and thioacetals.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted 1,3-dithianes involves the deprotonation of 1,3-dithiane followed by reaction with an electrophile. For this compound, the electrophile is carbon dioxide.

Methodology:

-

Deprotonation: 1,3-Dithiane is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An equimolar amount of a strong base, typically n-butyllithium (n-BuLi), is added dropwise to the solution to generate the 2-lithio-1,3-dithiane carbanion.[11][13]

-

Carboxylation: Carbon dioxide (CO₂), either as a gas bubbled through the solution or as solid dry ice, is added to the carbanion solution. The nucleophilic carbanion attacks the electrophilic carbon of the CO₂.[13]

-

Workup: The reaction is quenched with an aqueous acid solution to protonate the resulting carboxylate, yielding this compound.

-

Purification: The product is then extracted from the aqueous layer using an appropriate organic solvent and purified, typically by recrystallization.

Caption: Synthesis of this compound.

General Reactivity as a Nucleophile

The deprotonated form of this compound can act as a nucleophile, reacting with various electrophiles.

Methodology:

-

Formation of the Dianion: Treatment of this compound with two equivalents of a strong base (e.g., n-BuLi) will first deprotonate the carboxylic acid and then the C2 position of the dithiane ring, forming a dianion.

-

Reaction with Electrophiles: This dianion can then react with a range of electrophiles at the C2 position. Examples of suitable electrophiles include alkyl halides, epoxides, aldehydes, and ketones.[13]

-

Workup and Purification: An aqueous workup followed by purification yields the corresponding 2-substituted this compound.

Caption: General reactivity of the 1,3-dithiane-2-carboxylate anion.

Applications in Drug Development and Research

The unique reactivity of the 1,3-dithiane moiety as a masked carbonyl group makes it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The ability to form carbon-carbon bonds via the nucleophilic dithiane anion allows for the construction of intricate molecular architectures.[11] this compound and its derivatives can serve as key building blocks in the synthesis of a wide array of compounds, such as aldehydes, ketones, α-hydroxy ketones, and 1,2-diketones, which are common structural motifs in biologically active molecules.[11]

References

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: 20461-89-6 [m.chemicalbook.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound | 20461-89-6 | FD133944 [biosynth.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis of 1,3-dithianes [quimicaorganica.org]

- 13. scribd.com [scribd.com]

The Stabilizing Role of Sulfur in 1,3-Dithiane Carbanions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a stable carbanion at the C2 position of the 1,3-dithiane ring system is a cornerstone of modern organic synthesis, enabling the powerful umpolung (reactivity inversion) strategy famously commercialized in the Corey-Seebach reaction. This technical guide provides an in-depth exploration of the multifaceted role of the sulfur atoms in stabilizing this key nucleophilic intermediate. It delves into the theoretical underpinnings of this stabilization, presents key quantitative data, and offers detailed experimental protocols for the preparation and characterization of 1,3-dithiane carbanions.

Theoretical Framework of Carbanion Stabilization

The exceptional stability of the 2-lithio-1,3-dithiane, and its derivatives, arises from a combination of electronic effects imparted by the two adjacent sulfur atoms. While historically debated, a modern understanding points to a synergy of inductive effects, polarizability, and, to a lesser extent, negative hyperconjugation, rather than significant d-orbital participation.

Inductive Effect: The electronegativity of sulfur (2.58 on the Pauling scale) is slightly higher than that of carbon (2.55). This results in a net inductive withdrawal of electron density from the C2 carbon, which helps to delocalize the negative charge of the carbanion, thereby increasing its stability.

Polarizability: Sulfur, being a third-row element, has a larger and more diffuse electron cloud compared to second-row elements like oxygen. This high polarizability allows the electron density of the sulfur atoms to be distorted by the adjacent negative charge of the carbanion. This distortion creates an induced dipole that stabilizes the carbanion. This is now considered a major contributing factor to the stability of sulfur-adjacent carbanions.[1][2]

d-Orbital Participation (A Reassessment): The traditional explanation for the stability of the 1,3-dithiane carbanion invoked the delocalization of the carbanionic lone pair into vacant 3d-orbitals on the sulfur atoms. However, numerous computational and experimental studies have challenged this notion, suggesting that the energetic benefit of such an interaction is minimal.[3] While not entirely discounted, the role of d-orbitals is now considered to be significantly less important than inductive and polarizability effects.

Negative Hyperconjugation: Another stabilizing interaction involves the overlap of the high-lying p-orbital of the carbanion with the low-lying σ* antibonding orbitals of the adjacent C-S bonds. This interaction, known as negative hyperconjugation, delocalizes the negative charge and contributes to the overall stability of the carbanion.

The interplay of these factors is visually represented in the following logical relationship diagram:

Quantitative Data on Carbanion Stability

The enhanced stability of the 1,3-dithiane carbanion can be quantified through various experimental and computational parameters. The acidity of the C2 proton, as indicated by its pKa value, and the structural changes upon deprotonation, such as bond lengths, provide concrete evidence of this stabilization.

| Parameter | Molecule | Value | Solvent/Method | Reference |

| pKa | 1,3-Dithiane | ~31 | DMSO | [4] |

| Cyclohexane | ~51 | DMSO (estimated) | [5] | |

| C-S Bond Length | 2-Lithio-2-phenyl-1,3-dithiane | Value not available in search results | X-ray Crystallography | [1] |

| Neutral 2-phenyl-1,3-dithiane | Value not available in search results | X-ray Crystallography | [6] | |

| C2-Carbon 13C NMR Shift | 2-Lithio-1,3-dithiane | Value not available in search results | THF | [1] |

| 1,3-Dithiane | ~36 ppm | CDCl3 |

Experimental Protocols

The generation and subsequent reaction of 1,3-dithiane carbanions is a fundamental procedure in organic synthesis, often referred to as the Corey-Seebach reaction. The following protocols provide a detailed methodology for the key steps involved.

Synthesis of 2-Substituted-1,3-dithianes

This protocol describes the general formation of a 1,3-dithiane from an aldehyde.

Materials:

-

Aldehyde (1.0 equiv)

-

1,3-Propanedithiol (1.1 equiv)

-

Boron trifluoride diethyl etherate (BF3·OEt2) (0.1 equiv)

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

-

To a solution of the aldehyde in anhydrous CH2Cl2 at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol.

-

Slowly add BF3·OEt2 to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-substituted-1,3-dithiane, which can be purified by column chromatography on silica gel.

Generation of the 2-Lithio-1,3-dithiane Carbanion

This protocol details the deprotonation of a 2-substituted-1,3-dithiane to form the nucleophilic carbanion.

Materials:

-

2-Substituted-1,3-dithiane (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Dry, inert atmosphere glovebox or Schlenk line apparatus

-

Syringes and needles for transfer of air-sensitive reagents

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 2-substituted-1,3-dithiane in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-BuLi solution dropwise via syringe. The formation of the lithiated species is often indicated by a color change to yellow or orange.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The resulting solution of the 2-lithio-1,3-dithiane is now ready for reaction with an electrophile.

The overall experimental workflow is depicted in the following diagram:

Characterization by 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful tool for confirming the formation of the 1,3-dithiane carbanion, as the C2 carbon experiences a significant upfield shift upon deprotonation.

Sample Preparation:

-

All manipulations must be performed under a strict inert atmosphere (glovebox or Schlenk line) to prevent quenching of the carbanion by atmospheric moisture or oxygen.

-

The lithiated 1,3-dithiane solution, prepared as described in Protocol 3.2, is carefully transferred via a cannula or gas-tight syringe into a dry NMR tube equipped with a sealable cap (e.g., a J. Young valve).

-

A sealed capillary containing a deuterated solvent (e.g., benzene-d6 or THF-d8) is typically added for the field-frequency lock.

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution and sensitivity.

-

Temperature: Low-temperature acquisition (e.g., -80 °C to -20 °C) is crucial to maintain the stability of the carbanion.

-

Pulse Sequence: A standard proton-decoupled 13C NMR experiment is typically used.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) may be necessary to obtain quantitative data for the quaternary carbanionic carbon.

-

Number of Scans (ns): Due to the low natural abundance of 13C and the often-low concentration of the carbanion, a large number of scans will be required to achieve an adequate signal-to-noise ratio.

Data Processing and Interpretation:

-

The acquired free induction decay (FID) is processed with a standard Fourier transform.

-

The key diagnostic signal is the upfield shift of the C2 carbon resonance upon lithiation. This shift is indicative of the increased electron density at this position.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which are invaluable for understanding the nature of the carbanion and its interaction with the lithium counterion.

Crystal Growth:

-

Growing diffraction-quality crystals of organolithium compounds is challenging due to their high reactivity and tendency to form amorphous solids or oils.

-

Slow cooling of a concentrated solution of the lithiated dithiane in a suitable solvent system (e.g., THF/hexane or diethyl ether/pentane) in a sealed tube or Schlenk flask at low temperature is a common method.

-